DC10SMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

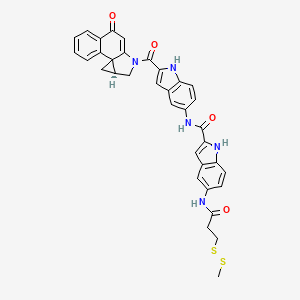

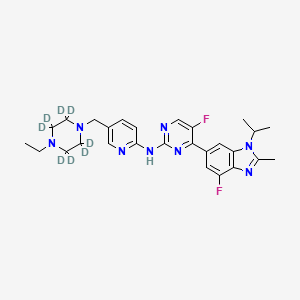

DC10SMe is a DNA alkylating agent that is primarily used in the synthesis of antibody-drug conjugates (ADCs). It exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells, with IC50 values of 15 pM, 12 pM, and 12 pM, respectively . The compound’s ability to form DNA adducts makes it a valuable tool in targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

DC10SMe is synthesized through a series of chemical reactions that involve the formation of a cyclopropyl group and subsequent alkylation. The synthetic route typically includes the following steps:

- Formation of the cyclopropyl group.

- Alkylation with an adenine residue to form a DNA adduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure high purity and efficacy. The production process involves stringent quality control measures to maintain the compound’s integrity and potency .

Chemical Reactions Analysis

Types of Reactions

DC10SMe primarily undergoes alkylation reactions. It is an active cyclopropyl form that undergoes N-3 alkylation with an adenine residue, forming a DNA adduct .

Common Reagents and Conditions

The alkylation reactions involving this compound typically require:

- Cyclopropyl group formation reagents.

- Adenine residues for alkylation.

- Controlled laboratory conditions to ensure the stability and reactivity of the compound .

Major Products Formed

The major product formed from the reaction of this compound is a DNA adduct, which is crucial for its function as a DNA alkylating agent in targeted cancer therapies .

Scientific Research Applications

DC10SMe has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in studies involving DNA damage and repair mechanisms.

Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.

Industry: Utilized in the production of specialized pharmaceuticals and research chemicals

Mechanism of Action

DC10SMe exerts its effects through DNA alkylation. The compound undergoes N-3 alkylation with an adenine residue, forming a DNA adduct. This adduct disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include DNA strands, where it forms covalent bonds, thereby inhibiting DNA replication and transcription .

Comparison with Similar Compounds

DC10SMe is unique in its potent DNA alkylating properties and its application in antibody-drug conjugates. Similar compounds include:

Duocarmycins: Another class of DNA alkylators used in ADCs.

Calicheamicins: DNA minor groove binders with similar cytotoxic properties.

Pyrrolobenzodiazepines: DNA crosslinkers used in targeted cancer therapies

This compound stands out due to its specific alkylation mechanism and its high potency against cancer cells, making it a valuable compound in the development of targeted cancer treatments.

Properties

Molecular Formula |

C35H29N5O4S2 |

|---|---|

Molecular Weight |

647.8 g/mol |

IUPAC Name |

5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |

InChI Key |

LMJIHUHQBTUVRR-HPUOVZDUSA-N |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)

![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)

![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)

![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)

![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)